molecular formula C17H14F3N5OS B380422 2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B380422
M. Wt: 393.4g/mol
InChI Key: PKZPBHNCHKOBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with the molecular formula C17H14F3N5OS. This compound is known for its unique structure, which includes a tetraazole ring, a trifluoromethyl group, and a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 3-methylphenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate. This intermediate is then cyclized with sodium azide to form the tetraazole ring. The final step involves the reaction of the tetraazole derivative with 3-(trifluoromethyl)benzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the aromatic ring .

Scientific Research Applications

2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetraazole and trifluoromethyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide lies in its combination of a tetraazole ring and a trifluoromethyl group.

Properties

Molecular Formula

C17H14F3N5OS

Molecular Weight

393.4g/mol

IUPAC Name

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H14F3N5OS/c1-11-4-2-7-14(8-11)25-16(22-23-24-25)27-10-15(26)21-13-6-3-5-12(9-13)17(18,19)20/h2-9H,10H2,1H3,(H,21,26)

InChI Key

PKZPBHNCHKOBMS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.